molecular formula C16H17BrO3 B4942026 1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene

1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene

Cat. No. B4942026
M. Wt: 337.21 g/mol
InChI Key: UWORLUJADLCWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene, also known as BPEEB, is a chemical compound that has been widely used in scientific research. This compound has gained significant attention due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene is not well understood. However, it is believed that 1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene interacts with proteins and alters their conformation, which leads to changes in their function. 1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene has also been shown to interact with cell membranes and affect their fluidity.
Biochemical and Physiological Effects:
1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene can inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. 1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that 1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene can reduce blood pressure and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene is its versatility. 1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene can be used in various scientific research applications, and it has the potential to be used in the development of new drugs and materials. However, there are also some limitations to the use of 1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene. 1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene is a complex compound, and its synthesis requires specialized equipment and skilled personnel. Additionally, the mechanism of action of 1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene is not well understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research on 1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene. One direction is the development of new drugs based on the structure of 1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene. Another direction is the use of 1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene in the synthesis of functional materials. Additionally, further research is needed to understand the mechanism of action of 1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene and its potential applications in various fields.
Conclusion:
In conclusion, 1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene is a chemical compound that has gained significant attention due to its potential applications in various fields. The synthesis of 1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene is a complex process, and it requires skilled personnel and specialized equipment. 1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene has been used in various scientific research applications, including the study of protein-protein interactions, drug discovery, and material science. The mechanism of action of 1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene is not well understood, but it has been shown to have various biochemical and physiological effects. 1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene has advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene can be synthesized through a multi-step process, which involves the reaction between 4-bromophenol and 2-bromoethanol, followed by the reaction with 3-ethoxyphenol. The final product is obtained by the reaction of the intermediate product with potassium carbonate in dimethylformamide. The synthesis of 1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene is a complex process, and it requires skilled personnel and specialized equipment.

Scientific Research Applications

1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene has been used in various scientific research applications, including the study of protein-protein interactions, drug discovery, and material science. In protein-protein interaction studies, 1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene has been used as a fluorescent probe to detect the binding of proteins. In drug discovery, 1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene has been used as a scaffold for the development of new drugs. In material science, 1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene has been used as a building block for the synthesis of functional materials.

properties

IUPAC Name

1-bromo-4-[2-(3-ethoxyphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO3/c1-2-18-15-4-3-5-16(12-15)20-11-10-19-14-8-6-13(17)7-9-14/h3-9,12H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWORLUJADLCWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-[2-(3-ethoxyphenoxy)ethoxy]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.